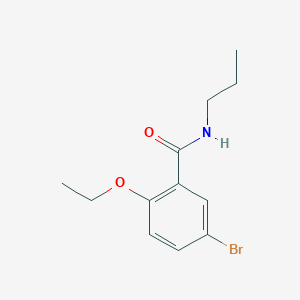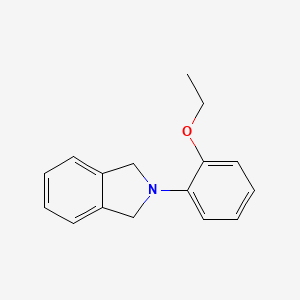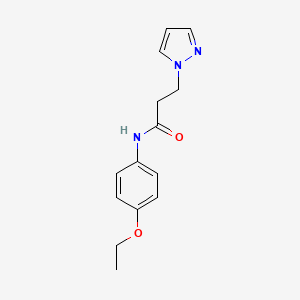![molecular formula C22H25N3O2 B4801820 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B4801820.png)
1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione
Overview
Description
1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Alkaline potassium ferricyanide in acetonitrile is commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Research: The compound is studied for its potential biological activities, such as its role in neurotransmitter modulation.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are also piperazine derivatives with potential therapeutic applications.
1-(Diphenylmethyl)piperazine: This compound is an intermediate in drug synthesis and shares structural similarities with 1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring with a diphenylmethyl group and a pyrrolidine-2,5-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-20-11-12-21(27)25(20)17-23-13-15-24(16-14-23)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,22H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEPLLDIQNSOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(3-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4801741.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4801750.png)

![3-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4801767.png)
![2-[4-({[(3-METHOXYPROPYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]ACETIC ACID](/img/structure/B4801783.png)
![3-(difluoromethyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4801787.png)


![3,3,6,6-TETRAMETHYL-9-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B4801806.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B4801813.png)
![N-(2-FLUOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4801825.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4801829.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B4801847.png)
![dimethyl 5-({[(2-fluorobenzyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4801853.png)
